REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[C:26]([c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1)(=[O:33])[Cl:34].[CH:35]([Cl:36])([Cl:37])[Cl:38].[K+:24].[K+:25].[cH:1]1[n:2][cH:3][cH:4][c:5]2[c:6]([S:11](=[O:12])(=[O:13])[N:14]3[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]3)[cH:7][cH:8][cH:9][c:10]12>>[cH:1]1[n:2][cH:3][cH:4][c:5]2[c:6]([S:11](=[O:12])(=[O:13])[N:14]3[CH2:15][CH2:16][N:17]([C:26]([c:27]4[cH:28][cH:29][cH:30][cH:31][cH:32]4)=[O:33])[CH2:18][CH2:19]3)[cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(c1cccc2cnccc12)N1CCNCC1
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Name
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Type
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product
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Smiles
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O=C(c1ccccc1)N1CCN(S(=O)(=O)c2cccc3cnccc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |